An In-Depth Technical Guide to Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid: Synthesis, Characterization, and Applications in Drug Discovery
An In-Depth Technical Guide to Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid, a chiral building block of significant interest in medicinal chemistry and peptide synthesis. This document details the critical aspects of this compound, including its chemical identity, physicochemical properties, a detailed synthesis protocol from its unprotected precursor, and robust characterization methods. Furthermore, it explores the pivotal role of the tert-butyloxycarbonyl (Boc) protecting group and discusses the applications of this non-canonical amino acid in the development of novel therapeutics. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of complex organic molecules and peptide-based drugs.
Introduction: The Significance of Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid in Medicinal Chemistry
(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid is a non-proteinogenic amino acid that has garnered attention in the field of drug discovery due to its unique structural features. The presence of two chiral centers and a hydroxyl group on the side chain allows for the introduction of specific stereochemistry and functionality into peptide backbones and other complex molecules. This level of control is paramount in the rational design of drug candidates with enhanced potency, selectivity, and pharmacokinetic profiles.
The protection of the alpha-amino group with the tert-butyloxycarbonyl (Boc) moiety is a crucial step in harnessing the synthetic potential of this amino acid. The Boc group is a widely utilized protecting group in organic synthesis, particularly in peptide chemistry, due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.[] This orthogonality allows for the selective manipulation of other functional groups within a molecule without compromising the integrity of the protected amine. This guide will delve into the practical aspects of utilizing this important building block.
Chemical Identity and Physicochemical Properties
A thorough understanding of the chemical and physical properties of both the unprotected and Boc-protected forms of (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid is fundamental for its effective use in synthesis and for the interpretation of experimental results.
(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid
This is the parent amino acid from which the Boc-protected derivative is synthesized.
| Property | Value | Source |
| CAS Number | 87421-23-6 | [2] |
| Molecular Formula | C₆H₁₃NO₃ | [2] |
| Molecular Weight | 147.17 g/mol | [2] |
| IUPAC Name | (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid | [2] |
Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid
The target compound of this guide, featuring the Boc protecting group on the alpha-amino functionality.
| Property | Value | Source |
| CAS Number | 182959-73-5 | [3] |
| Molecular Formula | C₁₁H₂₁NO₅ | [3][4] |
| Molecular Weight | 247.29 g/mol | [3][4] |
| IUPAC Name | (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-4-methylpentanoic acid | [3] |
Synthesis and Purification: A Validated Protocol
The synthesis of Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid from its parent amino acid is a critical procedure for its application in further synthetic endeavors. The following protocol is a robust and reproducible method for this transformation.
The Chemistry of Boc Protection
The reaction involves the nucleophilic attack of the amino group of (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). The reaction is typically carried out in the presence of a base to deprotonate the amino group, thereby increasing its nucleophilicity. The choice of solvent and base is crucial for optimizing the reaction yield and minimizing side reactions.
Caption: General workflow for the Boc protection of (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid.
Step-by-Step Experimental Protocol
This protocol is adapted from general procedures for the Boc protection of amino acids.[5]
Materials:
-
(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
Dioxane
-
Water
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
5% aqueous citric acid solution
Procedure:
-
Dissolution: In a round-bottom flask, dissolve (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid in a 1:1 mixture of dioxane and water.
-
Basification: Add sodium bicarbonate to the solution and stir until it is completely dissolved.
-
Addition of Boc₂O: To the stirring solution, add a solution of di-tert-butyl dicarbonate in dioxane dropwise at room temperature.
-
Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc₂O and other organic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a 5% aqueous citric acid solution.
-
Extract the product into ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation: Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid.
Purification
The crude product can be purified by crystallization. A patent describing a general method for the crystallization of Boc-amino acids suggests that for oily products, seeding followed by pulping in a weak polar solvent can induce crystallization.[6]
Crystallization Protocol:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethyl acetate).
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator to induce crystallization.
-
If the product oils out, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Characterization and Spectroscopic Analysis
Thorough characterization is essential to confirm the identity and purity of the synthesized Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expected signals would include those for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), protons of the isobutyl side chain, the α-proton, the β-proton, and the hydroxyl proton.
-
¹³C NMR: Expected signals would include those for the carbonyl carbons of the carboxylic acid and the Boc group, the quaternary carbon of the Boc group, and the carbons of the amino acid backbone and side chain.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid (MW: 247.29), the expected molecular ion peak [M+H]⁺ would be at m/z 248.3.
Caption: Key analytical techniques for the characterization of Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid.
Applications in Drug Development and Peptide Synthesis
The unique stereochemistry and functionality of Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid make it a valuable building block in the synthesis of complex therapeutic agents.
Peptide Synthesis
Boc-protected amino acids are fundamental reagents in solid-phase and solution-phase peptide synthesis.[] The incorporation of non-canonical amino acids like (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid can introduce conformational constraints, improve metabolic stability, and enhance the biological activity of synthetic peptides.[9] The hydroxyl group on the side chain can also serve as a handle for further chemical modification, such as glycosylation or the attachment of reporter molecules.
Chiral Building Block in Drug Synthesis
Beyond peptide synthesis, this compound serves as a versatile chiral starting material for the synthesis of a variety of small molecule drugs. Its stereocenters can be used to control the overall stereochemistry of the final product, which is often critical for pharmacological activity. While specific examples for this particular amino acid are not widely published, analogous hydroxy amino acids are key components in various therapeutic agents, including antiviral and anticancer drugs.[10][11]
Conclusion
Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid is a valuable and versatile building block for researchers in drug discovery and peptide science. Its synthesis from the corresponding unprotected amino acid is straightforward, and its purification can be achieved through standard laboratory techniques. The Boc protecting group provides the necessary stability and orthogonality for its successful incorporation into complex molecular architectures. As the demand for more sophisticated and effective therapeutics continues to grow, the utility of such unique chiral building blocks will undoubtedly increase, paving the way for the development of novel drugs with improved therapeutic profiles.
References
-
PubChem. (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid. Available at: [Link].
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link].
- Google Patents. CN112661672A - Crystallization method of Boc-amino acid.
-
Beilstein Journals. EXPERIMENTAL PROCEDURES. Available at: [Link].
-
MDPI. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available at: [Link].
-
MDPI. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Available at: [Link].
-
ResearchGate. 1H-NMR spectrum of N-Boc glutamic acid. Available at: [Link].
- Google Patents. CN1940080B - Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S).
-
MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available at: [Link].
-
RSC Publishing. Dual protection of amino functions involving Boc. Available at: [Link].
-
MDPI. Mass Spectrometry for Biomedical and Food Analysis. Available at: [Link].
-
PubMed Central. A review: Mechanism of action of antiviral drugs. Available at: [Link].
-
Organic Syntheses. L-Proline. Available at: [Link].
-
Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Available at: [Link].
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link].
-
NIH. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Available at: [Link].
- Google Patents. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
-
Cheminfo.org. Determine the structure of Boc amino acids. Available at: [Link].
- Google Patents. US5118815A - Method for crystallization of amino acids.
-
MDPI. Functional Peptide-Based Biomaterials for Pharmaceutical Application: Sequences, Mechanisms, and Optimization Strategies. Available at: [Link].
-
Synthesis and Antitumor Activity of Amino Acid Ester Derivatives Containing 5-Fluorouracil. Available at: [Link].
-
PubMed Central. 1H and 13C NMR spectral assignments for low-concentration bile acids in biological samples. Available at: [Link].
-
MDPI. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Available at: [Link].
-
PubMed Central. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Available at: [Link].
-
PubMed Central. Antiviral Agents. Available at: [Link].
-
PubMed. Synthesis and antiviral activity of carbocyclic analogues of xylofuranosides of 2-amino-6 ... Available at: [Link].
-
Oriental Journal of Chemistry. Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs. Available at: [Link].
Sources
- 2. (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid | C6H13NO3 | CID 2724869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid - Advanced Biochemicals [advancedbiochemicals.com]
- 4. scbt.com [scbt.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 9. chemimpex.com [chemimpex.com]
- 10. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 11. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
